![molecular formula C9H11IN4 B1459200 N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1423806-13-6](/img/structure/B1459200.png)
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide, commonly known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a triazole derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
- Antiproliferative Agents : Researchers have explored 1,2,3-triazoles for their potential as antiproliferative agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .
- Antibiotics : Some 1,2,3-triazole-based compounds, like cefatrizine and tazobactam , exhibit antibiotic properties .
Drug Discovery and Medicinal Chemistry
Supramolecular Chemistry and Materials Science
Mechanism of Action
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
properties
IUPAC Name |
N-methyl-4-phenyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.HI/c1-10-9-12-11-7-13(9)8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNLMRZCEVMISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CN1C2=CC=CC=C2.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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